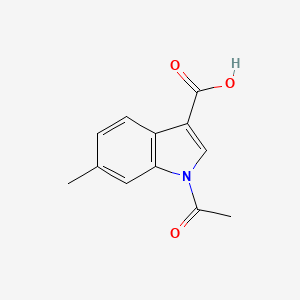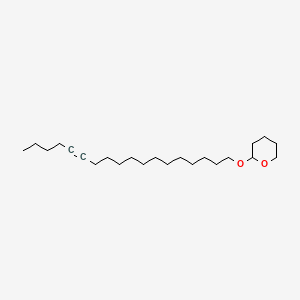
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C23H42O2 and a molecular weight of 350.578. It is structurally related to sex pheromone components of clearwing moths, specifically Paranthrene tabaniformis (Lepidoptera, Sesiidae) . This compound is used as an intermediate in the synthesis of other chemicals, such as (Z)-13-Octadecen-1-ol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran typically involves the reaction of an alkyne with a tetrahydropyran derivative. The anion formed by metalation at the acetylenic carbon reacts with a variety of electrophiles . Specific reaction conditions and reagents may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, alkoxide ions)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkenes or alkanes.
Applications De Recherche Scientifique
2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Octadec-13-yn-1-yloxy)tetrahydro-2H-pyran is not well-documented. its effects are likely related to its ability to interact with specific molecular targets and pathways. For example, its structural similarity to natural pheromones suggests that it may bind to pheromone receptors in insects, disrupting their normal behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Similar structure with a propynyloxy group instead of an octadec-13-yn-1-yloxy group.
2-(undec-10-en-5-yn-1-yloxy)tetrahydro-2H-pyran: Similar structure with an undec-10-en-5-yn-1-yloxy group.
4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid: Contains a tetrahydro-2H-pyran-2-yloxy group attached to a phenylboronic acid.
Uniqueness
Its structural similarity to natural pheromones also makes it valuable for research in pest control and chemical ecology .
Propriétés
Formule moléculaire |
C23H42O2 |
|---|---|
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
2-octadec-13-ynoxyoxane |
InChI |
InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h23H,2-4,7-22H2,1H3 |
Clé InChI |
GJYKBABKHZEHCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCCCCCCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


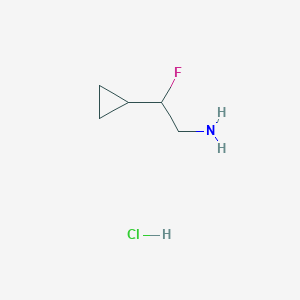
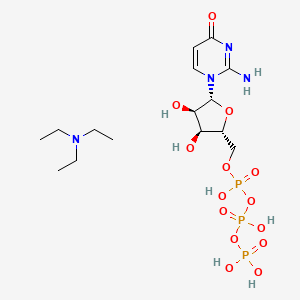
![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)
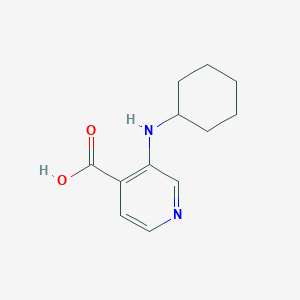
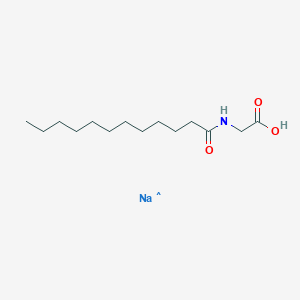
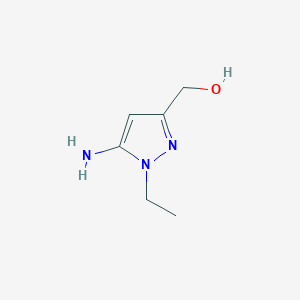
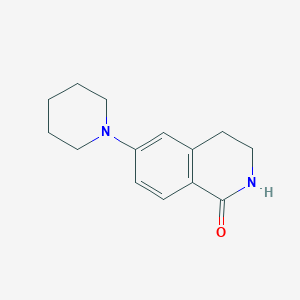
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
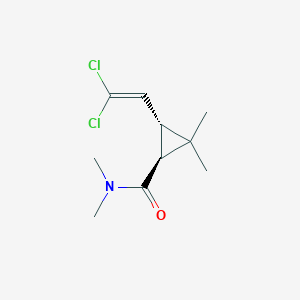
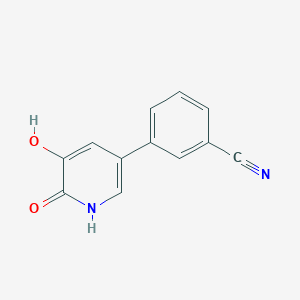

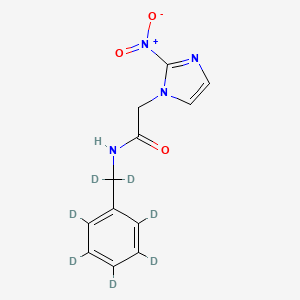
![1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone](/img/structure/B13863456.png)
